1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This compound features a benzothiazole ring fused with a piperidine ring, and it has a carboxamide functional group. The presence of a fluorine atom on the benzothiazole ring enhances its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Chemical Reactions Analysis
1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The fluorine atom on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Amidation: The carboxamide group can be further modified through amidation reactions with various amines to form new amide derivatives
Scientific Research Applications
1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits key enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and folate metabolism . The presence of the fluorine atom enhances its binding affinity to these targets, leading to increased potency.
Comparison with Similar Compounds
1-(4-Fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives such as:
2-(1,3-benzothiazol-2-yl)-4-fluorophenol: This compound also contains a benzothiazole ring with a fluorine atom but differs in its functional groups and biological activities.
6-fluorobenzo[d]thiazol-2-yl)ethanamine: This derivative has shown antimicrobial activity and is used as a scaffold for the development of new antimicrobial agents.
benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: This compound exhibits anti-inflammatory and analgesic activities.
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c14-9-2-1-3-10-11(9)16-13(19-10)17-6-4-8(5-7-17)12(15)18/h1-3,8H,4-7H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUFNSSFNXKOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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